1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-[[3-(4-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-2-26-16-9-5-14(6-10-16)22-18(24)21-11-17-12-23(19(25)27-17)15-7-3-13(20)4-8-15/h3-10,17H,2,11-12H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSSVYSMVGLIIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea, with CAS Number 954608-69-6, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its synthesis, mechanism of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClN3O4 |
| Molecular Weight | 389.8 g/mol |
| Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenyl isocyanate with appropriate amino alcohols to form the oxazolidinone ring, followed by the introduction of the ethoxyphenyl group through nucleophilic substitution reactions.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Antitumor Activity
Research indicates that derivatives of urea compounds exhibit significant antitumor activity. For instance, related compounds have shown GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 15.1 to 28.7 μM against various cancer cell lines, including breast and prostate cancer cells . The structure–activity relationship (SAR) studies suggest that modifications in the phenyl groups can enhance or reduce activity.
Antibacterial Activity
This compound has also demonstrated antibacterial properties. A review on similar compounds noted that urea derivatives could possess minimum inhibitory concentration (MIC) values as low as 0.03–0.12 μg/mL against multi-drug resistant strains like Staphylococcus aureus and Streptococcus pyogenes . This highlights the potential use of this compound in treating bacterial infections.
The proposed mechanism involves interaction with specific molecular targets such as enzymes or receptors, leading to alterations in cellular pathways. The oxazolidinone moiety is particularly noted for its role in inhibiting bacterial protein synthesis, which is a common mechanism among antibacterial agents.
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of a related compound in a mouse model for melanoma, showing a significant reduction in tumor size compared to controls . The compound exhibited selective cytotoxicity, sparing normal cells while effectively targeting tumor cells.
- Antibacterial Testing : In vitro tests revealed that the compound exhibited potent activity against E. coli and S. aureus, with IC50 values significantly lower than those of standard antibiotics like ceftriaxone, suggesting its potential as a new antibacterial agent .
Q & A
Basic: What synthetic routes are most effective for preparing 1-((3-(4-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-3-(4-ethoxyphenyl)urea?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the oxazolidinone core via cyclization of 4-chlorophenyl glycidol derivatives with isocyanate intermediates under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Step 2: Introduction of the ethoxyphenyl urea moiety via reaction of the oxazolidinone intermediate with 4-ethoxyphenyl isocyanate. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to minimize side reactions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields high-purity product (>95%) .
Basic: What spectroscopic methods are essential for confirming the structural integrity of this compound?
Answer:
Key characterization techniques include:
- ¹H/¹³C NMR: Distinct shifts for the oxazolidinone carbonyl (δ ~175 ppm), urea NH protons (δ ~8-10 ppm), and aromatic protons (δ ~6.8-7.4 ppm) .
- HRMS (ESI+): Molecular ion [M+H]⁺ and fragmentation patterns validate the molecular formula (e.g., C₁₉H₁₈ClN₃O₄) .
- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
Basic: What are the primary biological targets or mechanisms of action proposed for this compound?
Answer:
Based on structural analogs:
- Orexin Receptor Modulation: The oxazolidinone-urea scaffold may act as an orexin receptor agonist, influencing neuropeptide signaling pathways (e.g., OX1R/OX2R binding assays) .
- Enzyme Inhibition: Similar urea derivatives inhibit kinases (e.g., JAK2/STAT3) or proteases via hydrogen bonding with catalytic residues .
- Cellular Assays: Preliminary in vitro studies on apoptosis or cytokine release (e.g., IL-6/TNF-α) are recommended to validate targets .
Advanced: How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic properties?
Answer:
Methodological approaches include:
- Substituent Variation: Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
- LogP Optimization: Introduce polar substituents (e.g., hydroxyl or amine groups) to reduce lipophilicity (target LogP <3) and improve solubility .
- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like orexin receptors and guide synthetic prioritization .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to discrepancies in IC₅₀ values .
- Cross-Study Validation: Compare results with structurally related compounds (e.g., fluorophenyl vs. chlorophenyl analogs) to isolate substituent effects .
Advanced: What experimental strategies are recommended for evaluating in vivo efficacy and toxicity?
Answer:
- Pharmacokinetic Studies: Administer the compound (oral/i.v.) in rodent models to determine bioavailability, half-life, and tissue distribution .
- Toxicology Screening: Conduct acute toxicity tests (OECD 423) and monitor liver/kidney function markers (ALT, creatinine) .
- Behavioral Models: For neuroactive compounds, use open-field or forced-swim tests to assess CNS effects .
Advanced: How can researchers address low yield or impurity issues during scale-up synthesis?
Answer:
- Process Optimization: Use flow chemistry for exothermic reactions (e.g., cyclization steps) to improve yield and safety .
- Byproduct Analysis: Employ LC-MS to identify impurities (e.g., unreacted isocyanate intermediates) and adjust stoichiometry .
- Crystallization Control: Optimize solvent polarity (e.g., acetone/water mixtures) to enhance crystal purity .
Advanced: What computational tools are effective for predicting off-target interactions?
Answer:
- Target Prediction: Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., GPCRs, ion channels) .
- MD Simulations: Run 100-ns simulations (GROMACS) to assess binding stability with non-target proteins .
- Toxicity Profiling: Leverage ProTox-II or Derek Nexus to predict hepatotoxicity or mutagenicity risks .
Advanced: How can crystallography or advanced imaging validate the compound’s interaction with biological targets?
Answer:
- X-ray Crystallography: Co-crystallize the compound with purified orexin receptors (e.g., OX1R) to resolve binding modes at 2.0 Å resolution .
- Cryo-EM: For membrane-bound targets, use single-particle analysis to visualize ligand-receptor complexes .
- Fluorescence Polarization: Label the compound with FITC or Cy5 to quantify binding kinetics in real-time .
Advanced: What strategies mitigate oxidative degradation during long-term storage?
Answer:
- Stabilizer Additives: Use antioxidants (e.g., BHT at 0.01% w/v) in lyophilized formulations .
- Packaging: Store in amber vials under argon to limit oxygen and light exposure .
- Degradation Monitoring: Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
